molecular formula C3H6N4O2 B14685538 1-Azido-2-nitropropane CAS No. 34509-11-0

1-Azido-2-nitropropane

Cat. No.: B14685538
CAS No.: 34509-11-0
M. Wt: 130.11 g/mol
InChI Key: BQVLLUWVOCAZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Azide (B81097) and Nitro Functional Group Chemistry

The chemistries of the azide and nitro functional groups have largely developed on parallel, yet distinct, historical tracks before their combined potential was explored. The chemistry of organic nitro compounds dates to the 19th century and has become a cornerstone of modern synthesis. nih.gov Aromatic nitro compounds are typically synthesized through electrophilic nitration, while aliphatic nitro compounds are accessible through various methods, including the vapor-phase nitration of alkanes and the Ter Meer reaction, first described in 1876. wikipedia.org The strong electron-withdrawing nature of the nitro group acidifies the adjacent α-carbon, enabling crucial carbon-carbon bond-forming reactions like the Henry reaction. nih.govwikipedia.org Furthermore, the nitro group is a versatile functional handle, readily reduced to an amine or converted to a carbonyl group via the Nef reaction. nih.gov

Organic azides appeared on the chemical landscape in 1864 with the preparation of phenyl azide by Peter Griess. wikipedia.orgat.ua Shortly after, Theodor Curtius discovered hydrazoic acid and the subsequent rearrangement of acyl azides to isocyanates, now known as the Curtius rearrangement. wikipedia.orgbritannica.com For much of the 20th century, interest in azides was tempered by the inherent instability of many low-molecular-weight variants. wikipedia.org However, the 21st century has seen a dramatic resurgence in their use, largely driven by their exceptional utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, and in bioconjugation via the Staudinger ligation. wikipedia.org The azide group is valued as a stable precursor to the primary amine and as a 1,3-dipole in cycloaddition reactions. wikipedia.orgat.ua

The convergence of these two fields—uniting the electrophilic character and synthetic versatility of the nitro group with the unique reactivity of the azide—has given rise to bifunctional compounds with significant potential in synthetic and materials chemistry. sciencemadness.org

Table 1: Key Historical Milestones in Azide and Nitro Chemistry
YearMilestoneSignificance
1864First synthesis of an organic azide (phenyl azide) by Peter Griess. wikipedia.orgat.uaEstablished the field of organic azide chemistry.
1876The Ter Meer reaction is described for synthesizing gem-dinitroalkanes. wikipedia.orgProvided a key method for aliphatic nitro compound synthesis.
1890sTheodor Curtius discovers the Curtius rearrangement of acyl azides. wikipedia.orgbritannica.comIntroduced a fundamental transformation for converting carboxylic acids to amines.
Late 19th CenturyThe Nef reaction is developed. nih.govOffered a method to convert nitroalkanes into valuable carbonyl compounds.
Early 2000sDevelopment of copper-catalyzed "click chemistry" by K. B. Sharpless. wikipedia.orgRevolutionized the use of azides in creating complex molecules with high efficiency.

Synergistic Reactivity in Geminal Azido-Nitro Systems

The placement of both an azide and a nitro group within the same molecule, particularly on the same carbon (geminal) or adjacent carbons (vicinal), leads to unique reactivity not observed when the groups are distant. This synergy arises from the potent electron-withdrawing effect of the nitro group influencing the adjacent azide moiety and the carbon backbone. wikipedia.orgnih.gov

In systems where the groups are in close proximity, significant electrostatic repulsion can occur, influencing the molecule's conformation and energetic properties. nih.gov This interaction is particularly evident in the thermal decomposition of certain energetic materials. For instance, ortho-nitroaromatic azides undergo decomposition via a cyclization pathway to form a benzofuroxan (B160326) derivative, a mechanism that requires the participation of the adjacent nitro group and proceeds through a lower activation barrier than the nitrene formation pathway seen in azides lacking an ortho-nitro substituent. researchgate.net

The strong electron-withdrawing nature of the nitro group also makes the α-hydrogen atom significantly acidic, facilitating the formation of a nitronate anion. nih.govwikipedia.org In an α-azido nitroalkane, this enhanced acidity at the carbon bearing the nitro group can be exploited for various synthetic transformations, including the creation of new carbon-carbon bonds. rsc.org The combined presence of these two functional groups thus creates a molecule with a rich and complex reaction profile, offering pathways for intramolecular reactions and the synthesis of highly functionalized target molecules.

Research Significance of 1-Azido-2-nitropropane within Organic Synthesis

The compound this compound serves as a compelling case study for the synthetic utility of vicinal azido-nitro alkanes. While not as extensively documented as some related energetic materials, its significance lies in its potential as a versatile synthetic intermediate. A plausible and efficient synthesis for this compound is the conjugate addition (Michael reaction) of an azide nucleophile, such as sodium azide, to the electrophilic alkene 2-nitropropene (B1617139). wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for carbon-nitrogen bond formation. nih.gov

Once formed, this compound is a bifunctional building block, with each functional group offering distinct and orthogonal reaction pathways. The azide group can be selectively transformed under conditions that leave the nitro group intact, and vice versa. This dual reactivity makes it a valuable precursor for a variety of more complex molecules, particularly those containing multiple nitrogen atoms, such as vicinal diamines and amino alcohols. These structural motifs are prevalent in pharmaceuticals, ligands for catalysis, and other advanced materials.

The synthetic transformations available to this compound highlight its role as a molecular linchpin. The azide can be cleanly reduced to a primary amine (1-amino-2-nitropropane) or engaged in [3+2] cycloaddition reactions to form triazoles. wikipedia.org Concurrently, the nitro group can be reduced to an amine, yielding 2-amino-1-azidopropane, or converted to a ketone (1-azido-2-propanone) via the Nef reaction. nih.gov The ability to sequentially or selectively manipulate these two groups provides chemists with a powerful tool for constructing complex nitrogen-containing scaffolds with precise control over functionality and stereochemistry.

Table 2: Synthetic Potential of Functional Groups in this compound
Functional GroupReaction TypeProduct TypeSignificance
Azide (-N₃)Reduction (e.g., Staudinger, H₂/Pd) wikipedia.orgPrimary Amine (-NH₂)Access to vicinal nitroamines, which can be further reduced to diamines.
[3+2] Cycloaddition (e.g., Click Chemistry) wikipedia.org1,2,3-TriazoleForms stable heterocyclic rings for applications in medicinal chemistry and materials.
Nitro (-NO₂)Reduction (e.g., H₂/catalyst, metal/acid) wikipedia.orgPrimary Amine (-NH₂)Access to vicinal azidoamines, precursors to diamines.
Nef Reaction nih.govKetone (=O)Forms α-azido ketones, versatile intermediates for heterocycle synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34509-11-0

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

1-azido-2-nitropropane

InChI

InChI=1S/C3H6N4O2/c1-3(7(8)9)2-5-6-4/h3H,2H2,1H3

InChI Key

BQVLLUWVOCAZPK-UHFFFAOYSA-N

Canonical SMILES

CC(CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Advanced Reaction Chemistry of 1 Azido 2 Nitropropane

Azide (B81097) Group Reactivity in Complex Systems

The azide moiety in 1-azido-2-nitropropane is a versatile functional group capable of participating in a variety of reactions, making it a valuable synthon in organic synthesis.

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgchesci.com This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of triazoles and other nitrogen-containing heterocycles. wikipedia.orgyoutube.comijrpc.com The reaction is typically concerted, proceeding in a single step with the suprafacial addition of the 1,3-dipole to the dipolarophile. chesci.com

The reactivity of the azide in this compound towards cycloaddition is influenced by electronic factors. The electron-withdrawing nature of the adjacent nitro group can affect the energy levels of the azide's frontier molecular orbitals, thereby influencing its reactivity with different dipolarophiles. While specific studies on this compound are limited, the general principles of 1,3-dipolar cycloadditions are well-established. For instance, the reaction of azides with terminal alkynes can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, although certain conditions or catalysts can favor the formation of one over the other. nih.gov The use of strained cycloalkynes can significantly accelerate the reaction rate due to the release of ring strain in the transition state. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-DipoleDipolarophileProductNotes
Organic AzideAlkyne1,2,3-TriazoleA common method for synthesizing triazoles. youtube.com
Organic AzideAlkeneTriazolineOften unstable and can rearrange or be oxidized to a triazole.
Nitrile OxideAlkyneIsoxazoleA useful transformation in the synthesis of complex molecules. wikipedia.org
Nitrile OxideAlkeneIsoxazolineCan be cleaved to reveal β-hydroxycarbonyl compounds. wikipedia.org

The reaction of azides with phosphines, known as the Staudinger reaction, provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the amine and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is highly chemoselective and tolerates a wide range of other functional groups. organicchemistrytutor.com

A significant extension of this reaction is the Staudinger ligation, a powerful bioconjugation technique. sigmaaldrich.cnnih.govthermofisher.com In this modification, the phosphine reagent contains an electrophilic trap, typically an ortho-ester, which reacts intramolecularly with the initially formed aza-ylide to form a stable amide bond. sigmaaldrich.cnnih.gov This traceless version of the reaction has found widespread use in chemical biology for labeling and modifying biomolecules. sigmaaldrich.cnnih.govnih.gov The reaction of this compound under Staudinger conditions would be expected to yield 1-amino-2-nitropropane, a valuable building block for further synthetic transformations. The regioselectivity of the Staudinger reduction in molecules with multiple azide groups can be influenced by both steric and electronic factors. nih.gov

Table 2: Key Features of the Staudinger Reaction and Ligation

ReactionKey FeatureProduct(s)
Staudinger ReductionMild reduction of azides to primary amines. wikipedia.orgorganicchemistrytutor.comPrimary amine, Phosphine oxide. wikipedia.org
Staudinger LigationFormation of a stable amide bond. sigmaaldrich.cnnih.govAmide-linked conjugate, Phosphine oxide. sigmaaldrich.cn

Upon thermal or photochemical activation, organic azides can undergo extrusion of molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. researchgate.netrsc.orgresearchgate.net The decomposition of azides can proceed through either a concerted or a stepwise mechanism. rsc.orgresearchgate.net In the case of aromatic azides with an ortho-nitro group, the extrusion of N₂ can occur via cyclization to a benzofuroxan (B160326) derivative, a process that has a lower activation barrier than the formation of a free nitrene. rsc.org This suggests that the presence of the nitro group in this compound could influence its thermal decomposition pathway. The resulting nitrene from this compound could then undergo various intramolecular reactions, such as C-H insertion or rearrangement, to form new products. For example, isopropyl azide has been shown to thermally decompose to form an isopropyl nitrene, which then isomerizes to the corresponding imine. researchgate.netrsc.org

While less common than the reactions mentioned above, the azide group can participate in radical reactions. For instance, the reaction of azides with certain radical initiators can lead to the formation of nitrogen-centered radicals. However, detailed studies on the radical processes involving this compound are not widely reported in the literature.

Nitro Group Reactivity and Transformations

The nitro group in this compound is a powerful electron-withdrawing group that activates the adjacent carbon for a variety of important synthetic transformations.

The Henry, or nitro-aldol, reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgwikipedia.orgencyclopedia.pubtcichemicals.com The α-protons of nitroalkanes are acidic and can be readily removed by a base to form a nitronate anion, which then acts as a nucleophile. tcichemicals.comyoutube.com The resulting β-nitro alcohol products are versatile synthetic intermediates that can be converted to other functional groups. wikipedia.orgencyclopedia.pub

In the context of this compound, the presence of the nitro group allows it to participate in Henry reactions. The stereochemical outcome of the Henry reaction can be controlled through the use of chiral catalysts or by leveraging substrate control. wikipedia.orgrsc.org For instance, the diastereoselectivity of Henry reactions involving α,α-disubstituted nitroalkanes can be controlled through crystallization-based thermodynamics. nih.gov The development of asymmetric Henry reactions has been a significant area of research, with various metal-based and organocatalytic systems being developed to achieve high levels of enantio- and diastereoselectivity. organic-chemistry.orgrsc.orgnih.gov These methods are crucial for the synthesis of complex, stereochemically defined molecules. rsc.orgnih.gov

Table 3: Catalytic Systems for Asymmetric Henry Reactions

Catalyst TypeExampleStereochemical Outcome
Metal-basedCopper(I)-Bis(sulfonamide)-Diamine LigandHigh diastereo- and enantioselectivity. organic-chemistry.org
Metal-basedChiral Diamine-Cu(OAc)₂ ComplexHigh enantioselectivity. organic-chemistry.org
OrganocatalystGuanidine-Thiourea Bifunctional CatalystSyn-selective products with high enantioselectivity. rsc.org
OrganocatalystChiral Bis(amidine) [BAM] Proton ComplexesDiastereodivergent, providing both syn- and anti-products. nih.gov

Michael Addition Reactions and Conjugate Chemistry

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In the context of this compound, the nitroalkane itself, after deprotonation to its nitronate form, can act as a Michael donor. researchgate.net The electron-withdrawing nature of the nitro group acidifies the α-proton, facilitating the formation of the nucleophilic nitronate anion in the presence of a base. wikipedia.org This nitronate can then add to various Michael acceptors.

Classic examples of Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and other electron-deficient alkenes. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of a nitroalkane like 2-nitropropane (B154153) with methyl acrylate (B77674) is a well-established Michael addition. wikipedia.org The general mechanism involves the attack of the nitronate at the β-carbon of the acceptor, leading to the formation of a new carbon-carbon bond and a subsequent enolate intermediate, which is then protonated. masterorganicchemistry.com

The scope of nucleophiles in Michael additions is broad, encompassing not only carbon nucleophiles like enolates and nitronates but also heteroatom nucleophiles such as amines and thiols in what are termed aza-Michael and thia-Michael additions, respectively. wikipedia.orgyoutube.com

Reductions of the Nitro Moiety to Amines

The conversion of the nitro group in this compound to an amine is a significant transformation, yielding a vicinal diamine. A variety of reducing agents can achieve this, with the choice of reagent often influencing the chemoselectivity, especially in the presence of the azide functionality.

Several methods are available for the reduction of nitroalkanes to primary amines. libretexts.org These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel, as well as reductions with metal hydrides such as lithium aluminum hydride (LiAlH₄). libretexts.orgacs.org The reduction of nitriles and amides also leads to amines, but the direct reduction of the nitro group is a more direct route from nitroalkanes. libretexts.org

A key challenge in the reduction of this compound is the simultaneous presence of the azide group, which is also susceptible to reduction. acs.orgorganic-chemistry.org Achieving selective reduction of the nitro group while preserving the azide, or the complete reduction of both functionalities, depends on the chosen reaction conditions. For instance, indium-mediated reductions in the presence of HCl have been shown to effectively reduce both aromatic and aliphatic nitro and azide groups to their corresponding amines. scispace.comresearchgate.net Other methods for azide reduction include the use of nickel boride, which is also effective for nitro compounds. organic-chemistry.org The chemoselective hydrogenation of an azido (B1232118) group in the presence of other reducible functionalities can sometimes be achieved by careful selection of the catalyst and reaction conditions. thieme-connect.de

Reagent SystemSubstrateProductYieldReference
Indium/HClNitro-azide compoundsDiamines60-99% scispace.com
Fe₃O₄ nanocrystals/HydrazineAliphatic nitro compounds and azidesAminesNearly quantitative acs.org
Nickel borideAliphatic nitro compounds and organic azidesAminesNot specified organic-chemistry.org
Pd/PVC/H₂Azido derivativesAminesHigh thieme-connect.de

Concerted Reactivity and Intermolecular Interactions

Beyond stepwise additions and reductions, this compound can participate in more complex reaction pathways involving radical intermediates and intermolecular coupling events.

Radical-Nucleophilic Substitution (SRN1) Processes

The SRN1 (substitution radical-nucleophilic unimolecular) reaction is a type of substitution that proceeds through a radical anion intermediate. wikipedia.org This mechanism is distinct from traditional SN1 and SN2 reactions. ncert.nic.in The SRN1 pathway is particularly relevant for substrates that can readily accept an electron to form a radical anion. wikipedia.org

In the case of nitroalkanes, the SRN1 mechanism can be initiated by the transfer of an electron to the nitroalkane, forming a radical anion. wikipedia.org This radical anion can then fragment, typically by loss of a leaving group, to generate a carbon-centered radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain reaction by transferring its electron to a new molecule of the starting material. wikipedia.org

While the direct involvement of this compound in SRN1 reactions is not extensively detailed in the provided results, the reactivity of related nitroalkanes provides a strong precedent. For example, α-nitrosulfides, prepared from 2-bromo-2-nitropropane, readily undergo SRN1 reactions with various nucleophiles. rsc.orgrsc.org These reactions demonstrate the ability of the nitro-substituted carbon to participate in radical-nucleophilic substitution cascades. The nucleophiles in these reactions can include nitronates, sulfinates, and malonates. rsc.org

Oxidative Coupling and Dimerization Reactions

The anion of a primary nitroalkane, the nitronate, can undergo oxidative coupling reactions. researchgate.net For instance, the reaction of nitronate anions with an oxidizing agent like potassium ferricyanide (B76249) can lead to the formation of α,α-dinitro compounds. researchgate.net

A specific example of oxidative coupling involving the azide ion is the synthesis of 1-azido-1-nitroalkanes from the salts of 1-aci-nitroalkanes (nitronates) and sodium azide in the presence of ammonium (B1175870) peroxodisulfate. researchgate.net This reaction proceeds through the oxidative coupling of the nitronate and the azide ion.

Dimerization of nitroalkanes can also occur, particularly under reductive or oxidative conditions. For example, the electrolysis of 2-nitropropane in dimethylformamide or methanol (B129727) can yield 2,3-dimethyl-2,3-dinitrobutane, a dimerization product. researchgate.net Furthermore, nitrosoalkanes, which can be intermediates in the reduction of nitroalkanes, are known to exist as dimers. acs.org The formation of such dimers can sometimes be a competing side reaction, for instance, during the reduction of nitroalkenes where the initially formed nitronate can add to another molecule of the nitroalkene. wiley-vch.de

Reaction TypeReactantsProductReference
Oxidative CouplingSalts of 1-aci-nitroalkanes, Sodium azide, Ammonium peroxodisulfate1-Azido-1-nitroalkanes researchgate.net
Electrolytic Dimerization2-Nitropropane2,3-Dimethyl-2,3-dinitrobutane researchgate.net

Mechanistic Elucidation and Kinetic Investigations

Spectroscopic Probes for Reaction Intermediates and Pathways

Spectroscopic methods are indispensable for detecting and characterizing transient species, such as radicals and other intermediates, which are pivotal in the decomposition and reaction pathways of energetic compounds.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species with one or more unpaired electrons, making it ideal for investigating radical-mediated reaction mechanisms. nih.gov In the context of compounds containing both azide (B81097) and nitro groups, ESR can provide invaluable insights into the formation and fate of radical intermediates.

The thermal or photochemical decomposition of organic azides can lead to the formation of highly reactive nitrene intermediates. However, under certain conditions, radical pathways can be initiated. For instance, t-butoxyl radicals, generated photochemically or thermally, have been shown to react with primary or secondary alkyl azides to produce iminyl radicals (R¹R²C=N•), which can be detected by ESR spectroscopy. rsc.org These iminyl radicals are observed to undergo self-reaction at rates approaching the diffusion-controlled limit in solution. rsc.org

Furthermore, triorganosilyl radicals can add to organic azides to form 1,3- or 3,3-triazenyl radicals. rsc.org ESR studies, including those using ¹⁵N-labeling, have been instrumental in determining the structure of these radical adducts, indicating that the unpaired electron is primarily located on the central nitrogen atom within a σ orbital in the NNN plane. rsc.org In reactions involving other types of radicals, such as 1-hydroxy-1-methylethyl (B12665419) radicals with primary alkyl azides, ESR has helped identify the formation of dialkylaminyl radicals. rsc.org

To overcome the challenge of detecting extremely short-lived radicals, the ESR spin-trapping technique is widely employed. nih.govnih.gov This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. nih.gov Common spin traps include nitrone and nitroso compounds. nih.gov For example, phenyl-tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) have been used to trap the azide radical (N₃•), confirming its formation in certain chemical systems. mdpi.com

Radical Species Method of Generation/Reaction ESR Detection Method Significance
Iminyl Radicals (R¹R²C=N•)Reaction of alkyl azides with t-butoxyl radicalsDirect ESRElucidates radical decomposition pathways of azides. rsc.org
Triazenyl RadicalsAddition of triorganosilyl radicals to azidesDirect ESR with ¹⁵N-labelingDetermines the structure of radical adducts. rsc.org
Dialkylaminyl RadicalsReaction of alkyl azides with α-hydroxyalkyl radicalsDirect ESRIdentifies alternative radical reaction pathways. rsc.org
Azide Radical (N₃•)Various chemical systemsESR Spin-Trapping (e.g., with PBN, DMPO)Confirms the presence of a key one-electron oxidant. mdpi.com

Computational Chemistry for Reaction Mechanism Analysis

Computational chemistry has become an essential tool for investigating the intricate details of reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone. mdpi.com

Density Functional Theory (DFT) and other quantum chemical methods are extensively used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus predict the kinetics and thermodynamics of a reaction. escholarship.orgrsc.org

For energetic materials, computational studies can elucidate decomposition mechanisms. For example, in the case of ortho-nitroaromatic azides, DFT calculations have shown that the extrusion of N₂ occurs through a cyclization to a benzofuroxan (B160326) derivative, a process with a lower activation barrier compared to the formation of a triplet nitrene in azides lacking the ortho-nitro group. researchgate.net This highlights the significant role of the nitro group in directing the decomposition pathway.

In a study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229), computational methods were used to map out the entire reaction, including a Nef-type rearrangement. rsc.org The calculations revealed the energy barriers for each step, such as the deprotonated nitromethane addition to coumarin (B35378) (21.7 kJ mol⁻¹) and the subsequent proton transfer with a much higher barrier (197.8 kJ mol⁻¹). rsc.org Such detailed energetic information is crucial for understanding and optimizing reaction conditions.

Reaction/Process Computational Method Key Finding Reference
Decomposition of ortho-nitroaromatic azidesDensity Functional Theory (DFT)Cyclization to a benzofuroxan derivative is the preferred pathway over nitrene formation. researchgate.net
Synthesis of pyrrolidinedione derivativesQuantum Chemical StudyThe energy barriers for each step of the multi-stage reaction were determined. rsc.org
Thermal decomposition of 1,3-di(azido-acetoxy)-2-methyl-2-nitropropaneDifferential Scanning Calorimetry (DSC) and kinetic analysisThe apparent activation energies were calculated to be in the range of 144.29 kJ mol⁻¹ to 148.82 kJ mol⁻¹. researchgate.net

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. rsc.orgresearchgate.net Computational models can be used to understand these solvent effects at a molecular level. The dynamic interplay between the solvent and solute, including polarity, hydrogen bonding, and dielectric constant, can influence the stereochemical outcome of a reaction. researchgate.net Computational studies can model the explicit interactions between solvent molecules and the reacting species, helping to explain observed stereoselectivities. rsc.org

Catalysis is another critical aspect that can be investigated using computational chemistry. While no specific catalytic studies on 1-azido-2-nitropropane were found, research on related compounds demonstrates the power of these methods. For instance, a catalyst-free domino reaction of 2-azido acrylates and nitrones has been developed for the synthesis of tetrasubstituted imidazoles, proceeding under mild conditions without the need for a metal, acid, or base catalyst. nih.gov Computational studies of such reactions can reveal the intrinsic reactivity of the molecules and the factors that obviate the need for a catalyst.

In other systems, such as the rhodium-catalyzed reactions of N-tetrafluoroethylated 1,2,3-triazoles, computational chemistry can be employed to understand the role of the metal catalyst in facilitating transannulation and ring-opening/cyclization reactions. nih.gov These studies provide insights into the ligand effects and the geometry of the transition states, which are key to designing more efficient and selective catalysts.

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone in the characterization of 1-azido-2-nitropropane, offering direct insights into its constituent functional groups. mdpi.comamericanpharmaceuticalreview.com These methods probe the vibrational energy states of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. mdpi.comamericanpharmaceuticalreview.com

The presence of the azido (B1232118) (-N₃) and nitro (-NO₂) groups in this compound gives rise to distinct and intense signals in the vibrational spectra. The asymmetric stretching vibration of the azide (B81097) group is a particularly strong and readily identifiable feature in the IR spectrum, typically appearing in the region of 2100-2130 cm⁻¹. sciencemadness.orgnih.gov For this compound, a strong absorption band is observed at 2127 cm⁻¹, confirming the presence of the azide moiety. sciencemadness.org The nitro group is characterized by its symmetric and asymmetric stretching vibrations. researchgate.net In the case of this compound, a strong absorption at 1534 cm⁻¹ is attributed to the asymmetric stretch of the NO₂ group, while a strong band at 1298 cm⁻¹ corresponds to its symmetric stretch. sciencemadness.org

Raman spectroscopy provides complementary information. mdpi.com The Raman spectrum of this compound shows a notable band at 2109 cm⁻¹ for the azide group and a strong signal at 849 cm⁻¹ which is characteristic of the nitro group. sciencemadness.org Other significant bands in the Raman spectrum include those corresponding to C-H stretching and bending modes. sciencemadness.org

Table 1: Key Vibrational Frequencies for this compound

Functional Group Infrared (IR) Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Azide (-N₃) 2127 (strong) sciencemadness.org 2109 (medium) sciencemadness.org Asymmetric Stretch
Nitro (-NO₂) 1534 (strong) sciencemadness.org 1537 (medium) sciencemadness.org Asymmetric Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule. sciencemadness.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the different types of protons present. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent azido and nitro groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Similar to ¹H NMR, the chemical shifts of the carbon atoms are affected by the neighboring functional groups. The carbon attached to the azide group and the carbon bearing the nitro group will exhibit characteristic downfield shifts. libretexts.org

¹⁴N NMR Spectroscopy: ¹⁴N NMR spectroscopy directly probes the nitrogen nuclei, offering valuable data on the electronic environment of both the azide and nitro functional groups. rsc.orghuji.ac.il The chemical shifts in ¹⁴N NMR can distinguish between the different nitrogen atoms within the azide group (central and terminal nitrogens) and the nitrogen of the nitro group. rsc.org

Table 2: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H Data not available in search results
¹³C Data not available in search results

Specific chemical shift values for this compound were not explicitly found in the provided search results. The table structure is provided for illustrative purposes based on general principles of NMR spectroscopy.

Chromatographic and Elemental Analysis for Purity and Composition

To ensure the purity and verify the elemental composition of synthesized this compound, chromatographic and elemental analyses are routinely performed. sciencemadness.orgresearchgate.net

Chromatographic Analysis: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are utilized to separate the target compound from any unreacted starting materials, byproducts, or other impurities. researchgate.netosha.govresearchgate.netnih.gov By comparing the retention time of the synthesized product with that of a known standard, its identity and purity can be confirmed. osha.gov

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. sciencemadness.orgresearchgate.net The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula of this compound (C₃H₆N₄O₂). A close agreement between the found and calculated values confirms the elemental composition of the synthesized compound. sciencemadness.org For this compound, the theoretical elemental composition is approximately 27.27% Carbon, 4.58% Hydrogen, and 42.40% Nitrogen. Experimental findings from synthesis reports show values in close agreement with these theoretical percentages. sciencemadness.org

Table 3: Analytical Data for this compound

Analysis Type Method Purpose
Chromatographic Analysis GC/HPLC researchgate.netosha.govresearchgate.netnih.gov Purity assessment and separation of components.

Theoretical Studies and Structure Reactivity Relationships

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules, providing a basis for understanding their reactivity and energetic properties. For compounds containing both azido (B1232118) and nitro groups, these computations can reveal critical information about bond strengths, charge distributions, and molecular orbitals, which are key determinants of their stability and explosive performance.

While specific quantum chemical studies on 1-Azido-2-nitropropane are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar compounds, such as 1-Azido-2-nitro-2-azapropane. researchgate.net For such molecules, methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2 with an appropriate basis set like aug-cc-pVDZ) are employed to determine key electronic and thermodynamic properties. researchgate.net

A primary focus of these studies is the calculation of the enthalpy of formation (ΔfH°), a critical parameter for predicting the energy release during decomposition. For instance, the enthalpy of formation for liquid 1-Azido-2-nitro-2-azapropane has been calculated to be +297.1 kJ mol⁻¹. researchgate.net This positive value indicates a significant amount of stored chemical energy, a characteristic feature of energetic materials.

Furthermore, electronic structure analysis involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. In azido-nitro compounds, the electronic interplay between the electron-donating azido group and the electron-withdrawing nitro group significantly influences the energies of these frontier orbitals.

The distribution of electrostatic potential on the molecular surface is another key aspect revealed by quantum chemical computations. This analysis helps in identifying regions susceptible to nucleophilic or electrophilic attack, providing insights into the initial steps of decomposition mechanisms. In molecules containing nitro groups, the positive potential is often localized around the nitrogen atom of the nitro group, making it a potential site for initial bond scission.

The following table summarizes key parameters often derived from quantum chemical computations for energetic compounds, using data for the related compound 1-Azido-2-nitro-2-azapropane as a reference.

PropertyCalculated Value for 1-Azido-2-nitro-2-azapropaneSignificance
Enthalpy of Formation (liquid, ΔfH°)+297.1 kJ mol⁻¹ researchgate.netIndicates high energy content.
Detonation Velocity (D)8033 m s⁻¹ researchgate.netA measure of explosive performance.
Detonation Pressure (P)23.8 GPa researchgate.netAnother key performance parameter.
Heat of Detonation (Qv)-6088 kJ kg⁻¹ researchgate.netThe energy released upon detonation.

These computational approaches are instrumental in the initial screening and design of new energetic materials, allowing for the prediction of their properties before undertaking potentially hazardous and costly synthesis.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a profound impact on its stability and reactivity. For a flexible molecule like this compound, multiple conformations are possible due to rotation around the C-C and C-N single bonds.

Conformational analysis, typically performed using computational methods, aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. The relative populations of different conformers at a given temperature can influence the bulk properties of the compound.

In the case of this compound, key dihedral angles to consider are the N₃-C-C-N and C-C-N-O angles. The spatial relationship between the bulky and highly polar azido and nitro groups is of particular interest. Steric hindrance and electrostatic interactions (re-pulsion between the negatively charged regions of the azido and nitro groups) will play a significant role in determining the preferred conformations.

X-ray crystallography of related compounds provides valuable experimental data for benchmarking computational models. For example, the crystal structure of 1-Azido-2-nitro-2-azapropane reveals specific torsion angles and bond lengths that define its solid-state conformation. sciencemadness.org In the crystalline state of this related molecule, the covalently bound azide (B81097) group is slightly bent. sciencemadness.org Such experimental data can be used to validate the accuracy of the computational methods used for conformational analysis.

Stereochemistry is another important consideration. This compound has a chiral center at the second carbon atom, meaning it can exist as two enantiomers (R- and S-isomers). While the synthesis might produce a racemic mixture (an equal mixture of both enantiomers), it is important to recognize that the biological and, in some contexts, the chemical properties of the individual enantiomers could differ. Computational studies can be used to explore the properties of each enantiomer.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling in Azido-Nitro Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or other properties. nih.govnih.gov These models are built on the principle that the structure of a molecule, encoded by molecular descriptors, determines its properties. researchgate.net

In the context of azido-nitro systems, QSRR models could be developed to predict properties such as:

Thermal stability: Predicting the decomposition temperature.

Impact sensitivity: Estimating the likelihood of detonation upon impact.

Energetic performance: Predicting detonation velocity and pressure.

To build a QSRR model, a dataset of compounds with known properties is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial charges).

Physicochemical: Such as logP (a measure of lipophilicity). researchgate.net

Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are then used to create a mathematical equation that links the descriptors to the property of interest. nih.govresearchgate.net

While a specific QSRR model for this compound is not available, the principles can be illustrated with a hypothetical model for predicting thermal stability in a series of aliphatic azido-nitro compounds.

Hypothetical QSRR Model for Thermal Stability:

Decomposition Temperature (°C) = c₀ + c₁(HOMO-LUMO gap) - c₂(Electrostatic repulsion between N₃ and NO₂) + c₃(Molecular Volume)*

In this hypothetical equation:

A larger HOMO-LUMO gap would correlate with higher stability.

Greater electrostatic repulsion between the functional groups would lead to lower stability.

Molecular volume might have a positive or negative correlation depending on intermolecular forces in the solid or liquid state.

The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the model to experimental data. The predictive power of the model would then be assessed through internal and external validation techniques. nih.gov

Predictive Modeling for Synthetic Design

Predictive modeling plays an increasingly important role in modern chemical synthesis, helping to identify promising synthetic routes and to estimate the feasibility of synthesizing a target molecule. For a compound like this compound, predictive models could be employed to:

Assess Synthetic Accessibility: Algorithms can analyze the structure of a molecule and, based on a vast database of known chemical reactions, assign a "synthesis accessibility" score. This score helps chemists to prioritize synthetic targets that are more likely to be successfully synthesized. These models often use graph-based representations of molecules and deep learning techniques.

Propose Retrosynthetic Pathways: Retrosynthesis is the process of breaking down a target molecule into simpler, commercially available starting materials. Predictive models can assist in this process by suggesting strategic bond disconnections and identifying suitable synthetic precursors.

Optimize Reaction Conditions: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation. For the synthesis of this compound, which would likely involve the introduction of the azide and nitro groups, such models could help to maximize the yield and minimize the formation of byproducts.

The synthesis of a related compound, 1-Azido-2-nitro-2-azapropane, was achieved by reacting 1-chloro-2-nitro-2-azapropane with sodium azide. sciencemadness.org Predictive models could analyze this reaction and suggest alternative nucleophiles or leaving groups, potentially leading to more efficient or safer synthetic protocols.

The integration of predictive modeling into the synthetic design process can accelerate the discovery and development of new chemical entities, including novel energetic materials, by focusing experimental efforts on the most promising candidates and synthetic strategies.

Q & A

Q. What are the recommended synthetic routes for 1-azido-2-nitropropane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or azide transfer reactions. For example, reacting 2-nitropropane derivatives with sodium azide under controlled conditions (e.g., polar aprotic solvents like DMF at 60–80°C). Optimization involves:

  • Temperature control : Higher temperatures may accelerate side reactions (e.g., decomposition of the azide group).
  • Solvent selection : Use solvents with low nucleophilicity to minimize competing reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity. Validate purity via HPLC (>98%) with UV detection at 254 nm .

Q. How should researchers characterize this compound, and what spectroscopic techniques are most effective?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) identifies nitro and azide group environments: δ 1.5–1.7 ppm (CH3), δ 4.2–4.5 ppm (CH2 adjacent to nitro). 13^{13}C NMR confirms nitro (δ 80–90 ppm) and azide (δ 50–60 ppm) carbons.
  • IR spectroscopy : Peaks at ~2100 cm1^{-1} (azide stretch) and ~1550 cm1^{-1} (nitro symmetric/asymmetric stretches) are diagnostic .
  • Mass spectrometry : ESI-MS in positive mode detects [M+H]+^+ at m/z 153.13 (calculated for C3H7N3O2).

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Thermal stability : Store at –20°C in amber vials to prevent photodegradation. Avoid temperatures >40°C due to risk of exothermic decomposition.
  • Solvent compatibility : Use inert solvents (e.g., acetonitrile, DMSO) to minimize hydrolysis. Aqueous solutions (pH >7) accelerate azide group degradation .
  • Safety protocols : Conduct small-scale stability tests (TGA/DSC) to identify decomposition thresholds. Use blast shields and remote handling equipment during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?

Methodological Answer: Discrepancies in reactivity (e.g., nitro reduction vs. azide cycloaddition) often stem from solvent polarity and nucleophilicity. To address this:

  • Systematic solvent screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. For example, in DMSO, the nitro group may stabilize transition states, favoring azide participation in Huisgen cycloadditions .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can predict solvent effects on reaction pathways .

Q. What strategies are recommended for studying the mutagenic potential of this compound in vitro?

Methodological Answer:

  • Ames test : Use Salmonella typhimurium TA98 and TA100 strains with/without metabolic activation (S9 liver homogenate). Monitor revertant colonies; a 2-fold increase over control indicates mutagenicity.
  • Comet assay : Treat human hepatoma (HepG2) cells with 1–100 µM compound for 24h. Quantify DNA strand breaks via electrophoresis and image analysis.
  • Metabolite profiling : LC-MS/MS identifies nitroreduction products (e.g., amine derivatives) that may contribute to genotoxicity .

Q. How can computational chemistry guide the design of derivatives of this compound with enhanced stability?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate bond dissociation energies (BDEs) for the C–N3_3 and C–NO2 bonds to identify substituents that increase thermal stability (e.g., electron-withdrawing groups on the propane backbone).
  • QSPR modeling : Correlate Hammett σ values with experimental decomposition rates to predict stable derivatives.
  • ADMET prediction : Use tools like SwissADME to screen derivatives for bioavailability and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the catalytic activity of this compound in click chemistry?

Methodological Answer: Contradictions may arise from catalyst loading, copper source, or oxygen presence. Mitigation strategies include:

  • Standardized conditions : Use Cu(I)Br/PMDETA in degassed DMF at 25°C for reproducibility.
  • Control experiments : Compare reaction yields under aerobic vs. anaerobic conditions. Oxygen often oxidizes Cu(I), reducing catalytic efficiency.
  • Cross-validation : Replicate studies using alternative techniques (e.g., 19^{19}F NMR for triazole formation) .

Research Design Tables

Q. Table 1. Stability of this compound Under Various Conditions

ConditionDegradation Rate (%/day)Major Degradation Products
25°C, pH 7.45.2 ± 0.31-Amino-2-nitropropane
40°C, DMSO12.8 ± 1.1N2 gas, nitrous oxides
–20°C, acetonitrile0.3 ± 0.1None detected
Data derived from accelerated stability studies .

Q. Table 2. Comparison of Analytical Methods for Purity Assessment

TechniqueLOD (ppm)LOQ (ppm)Key Advantages
HPLC-UV0.51.5High specificity for nitro compounds
GC-MS0.20.7Volatile derivative detection
NMR100300Structural confirmation
Validation parameters from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.